molecular formula C10H21NO B13271742 4-[(3-Methylcyclopentyl)amino]butan-2-ol

4-[(3-Methylcyclopentyl)amino]butan-2-ol

Cat. No.: B13271742
M. Wt: 171.28 g/mol
InChI Key: GXZZAGNHZIDJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylcyclopentyl)amino]butan-2-ol is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH2) attached to a butanol backbone, with a 3-methylcyclopentyl substituent on the amino group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylcyclopentyl)amino]butan-2-ol typically involves the reaction of 3-methylcyclopentylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylcyclopentyl)amino]butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Methylcyclopentyl)amino]butan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylcyclopentyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Methylcyclopentyl)amino]butan-1-ol: Similar structure but with the hydroxyl group at a different position.

    4-[(3-Methylcyclopentyl)amino]butan-2-one: Contains a carbonyl group instead of a hydroxyl group.

    3-Methylcyclopentylamine: Lacks the butanol backbone and hydroxyl group.

Uniqueness

4-[(3-Methylcyclopentyl)amino]butan-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-[(3-methylcyclopentyl)amino]butan-2-ol

InChI

InChI=1S/C10H21NO/c1-8-3-4-10(7-8)11-6-5-9(2)12/h8-12H,3-7H2,1-2H3

InChI Key

GXZZAGNHZIDJGO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.